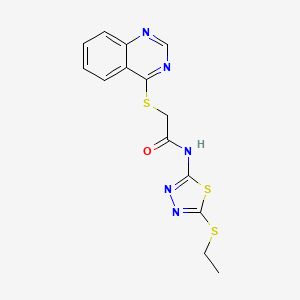

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(Chinazolin-4-ylthio)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide, also known as ETQA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. ETQA is a heterocyclic compound that contains both thiadiazole and quinazoline moieties, which are known to have various biological activities.

Wirkmechanismus

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. In infectious diseases, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and protein synthesis, leading to the inhibition of bacterial and fungal growth.

Biochemical and Physiological Effects

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In neurons, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has been shown to modulate neurotransmitter release and protect against oxidative stress. In bacteria and fungi, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has been shown to inhibit cell wall synthesis and protein synthesis, leading to cell death.

Vorteile Und Einschränkungen Für Laborexperimente

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has several advantages for lab experiments, including its ease of synthesis, low cost, and potential applications in various scientific research fields. However, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide for each specific application.

Zukünftige Richtungen

There are several future directions for research on N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide, including the optimization of its synthesis method, the development of more potent analogs, and the identification of its molecular targets. In addition, further studies are needed to determine the optimal concentration and dosing regimen for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide in various scientific research fields. Finally, the potential applications of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide in clinical settings should be explored, including its potential as a therapeutic agent for cancer, neurological disorders, and infectious diseases.

Synthesemethoden

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide involves the reaction of 5-(ethylthio)-1,3,4-thiadiazol-2-amine with 4-chloroquinazoline in the presence of potassium carbonate and acetonitrile. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has been reported in various research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Diese Verbindung hat vielversprechende antibakterielle Eigenschaften gezeigt. Forscher haben ihre Wirksamkeit gegen verschiedene Bakterienstämme untersucht, darunter Mycobacterium tuberculosis und Mycobacterium bovis BCG . Weitere Studien sind erforderlich, um sein Potenzial als neuartiges antimikrobielles Mittel zu untersuchen.

Hemmung der Cytochrom-bd-Oxidase

Cytochrom-bd-Oxidase ist ein essentielles Enzym in der Atmungskette von Mycobacterium tuberculosis. Die Hemmung dieses Enzyms stört die bakterielle Energieproduktion und das Überleben. N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(Chinazolin-4-ylthio)acetamid wurde als potenter Inhibitor der Cytochrom-bd-Oxidase in Mycobacterium tuberculosis untersucht . Sein Wirkmechanismus und seine potenziellen therapeutischen Anwendungen bedürfen weiterer Untersuchungen.

Tuberkulosebehandlung

Aufgrund seiner Aktivität gegen Mycobacterium tuberculosis-Stämme ist diese Verbindung ein vielversprechender Kandidat für die Entwicklung eines Medikaments zur Behandlung der Tuberkulose. Forscher untersuchen seine Wirksamkeit, Sicherheit und Pharmakokinetik in präklinischen Modellen . Klinische Studien können sein wahres Potenzial bei der Bekämpfung der Tuberkulose aufzeigen.

Eigenschaften

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-quinazolin-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS3/c1-2-21-14-19-18-13(23-14)17-11(20)7-22-12-9-5-3-4-6-10(9)15-8-16-12/h3-6,8H,2,7H2,1H3,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAONWGOXRALHSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide](/img/structure/B2412491.png)

![2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2412492.png)

![2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2412494.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2412496.png)

![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2412497.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412501.png)

![4-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2412506.png)